N-(5-fluoro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide
Description
The compound N-(5-fluoro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide features a pyrazolo[1,5-a]pyrazine core, a bicyclic heteroaromatic system with nitrogen atoms at positions 1, 5, and 5. Key structural attributes include:
- Position 2: A 4-methoxyphenyl group, contributing electron-donating properties.
- Position 4: A ketone (4-oxo) group, enhancing polarity.
- Position 5: An acetamide side chain substituted with a 5-fluoro-2-methylphenyl group, influencing lipophilicity and target binding.
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c1-14-3-6-16(23)11-18(14)24-21(28)13-26-9-10-27-20(22(26)29)12-19(25-27)15-4-7-17(30-2)8-5-15/h3-11,19-20,25H,12-13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKMLYDJYNJTJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2C=CN3C(C2=O)CC(N3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-fluoro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈FN₃O₃ |
| Molecular Weight | 343.35 g/mol |
| CAS Number | 2034372-05-7 |
The structure features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities.
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrazine exhibit notable anticancer properties. A study highlighted that compounds with similar structures demonstrated potent inhibition of cancer cell proliferation. For instance, certain derivatives showed IC₅₀ values in the nanomolar range against various cancer cell lines, indicating strong growth inhibition capabilities .
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory activities. Pyrazolo[1,5-a]pyrazine derivatives are reported to act as selective protein inhibitors, which can be crucial in the development of targeted therapies for diseases such as cancer and inflammation. The mechanism often involves the interaction with specific enzyme active sites, leading to decreased enzymatic activity and subsequent cellular effects .
Case Studies
The proposed mechanism of action for this compound involves:
- Intracellular Release : Similar compounds release active metabolites upon cellular uptake.
- Enzymatic Interference : Binding to target enzymes disrupts normal cellular processes leading to apoptosis in cancer cells.
Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo derivatives, including N-(5-fluoro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide, as promising candidates in cancer therapy:
- Mechanism of Action : Pyrazolo compounds often induce apoptosis in cancer cells through various mechanisms such as inhibition of specific kinases or modulation of signaling pathways involved in cell survival and proliferation.
- Case Studies : In vitro studies have shown that derivatives related to this compound exhibit significant cytotoxicity against various cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 3 to 50 µM .
Anti-inflammatory Properties
The pyrazolo derivatives are also being explored for their anti-inflammatory effects:
- Research Findings : Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy and selectivity of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Fluorine Substitution | Increases lipophilicity and potency |
| Methoxy Group | Enhances solubility and bioavailability |
| Pyrazolo Core | Critical for anticancer activity |
Development of Analogues
Ongoing research focuses on synthesizing analogues of this compound to improve its pharmacokinetic properties and reduce toxicity.
Clinical Trials
There is a pressing need for clinical trials to evaluate the safety and efficacy of this compound in humans, especially given its promising preclinical results.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Pyrazolo[1,5-a]pyrazine Derivatives
a) 2-[2-(4-Ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-fluorophenyl)acetamide
- Core : Pyrazolo[1,5-a]pyrazine.
- Key Differences :
- Position 2 : 4-Ethoxyphenyl (vs. methoxy in the target compound).
- Acetamide Side Chain : 4-Fluorophenyl (vs. 5-fluoro-2-methylphenyl).
- Impact: The ethoxy group may reduce solubility compared to methoxy due to increased hydrophobicity.
b) N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide
- Core : Pyrazolo[1,5-a]pyrimidine (vs. pyrazine in the target).
- Key Differences :
- Position 7 : Methyl and phenyl groups (vs. 4-oxo in the target).
- Acetamide Side Chain : Bromo and methyl substituents.
- Impact: The pyrimidine core introduces an additional nitrogen atom, altering electron distribution.
Pyrazolo[3,4-d]pyrimidine Derivatives
a) 2-[1-(4-Fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide
- Core : Pyrazolo[3,4-d]pyrimidine.
- Key Differences :
- Position 1 : 4-Fluorophenyl (vs. 4-methoxyphenyl in the target).
- Acetamide Side Chain : 2-Methoxyphenyl (vs. 5-fluoro-2-methylphenyl).
- Impact: The pyrimidine core may enhance π-π stacking interactions.
b) 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Core : Pyrazolo[3,4-d]pyrimidine fused with a chromene ring.
- Key Differences :
- Position 3 : Chromene ring (adds complexity and planar rigidity).
- Substituents : Sulfonamide and fluorophenyl groups.
- Impact : The chromene moiety may improve DNA intercalation properties, while sulfonamide enhances solubility.
Structural Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
